
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include indole derivatives, brominating agents, and thiazolidinone precursors. The reaction conditions may involve:
Bromination: Using bromine or N-bromosuccinimide (NBS) to introduce the bromo group.
Condensation: Combining the brominated indole with thiazolidinone under acidic or basic conditions.
Purification: Techniques such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters and improve efficiency.
Automated purification systems: For consistent product quality.
化学反応の分析
反応の種類
5-(5-ブロモ-2-オキソ-1-プロピルインドリン-3-イリデン)-3-(2-エチルヘキシル)-2-チオキソチアゾリジン-4-オンは、さまざまな化学反応を起こすことができます。これには以下が含まれます。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用します。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用します。
置換: 官能基を修飾するための求核置換反応または求電子置換反応。
一般的な試薬と条件
酸化: 制御された温度とpHで、弱から強の酸化剤。
還元: エタノールやテトラヒドロフラン(THF)などの溶媒中の還元剤。
置換: 触媒の存在下で、ハロゲン化アルキルや酸塩化物などの試薬。
主要な生成物
これらの反応から生成される主要な生成物は、使用した特定の試薬と条件によって異なります。例えば:
酸化: 追加の官能基を持つ酸化された誘導体を生成する可能性があります。
還元: 電子特性が変化した還元された形態を生成する可能性があります。
置換: 新しい官能基を持つ置換誘導体を生成する可能性があります。
4. 科学研究への応用
化学
触媒: 有機反応におけるリガンドまたは触媒として。
材料科学: 独自の特性を持つ新しい材料の開発に。
生物学
創薬: 新規医薬品開発の潜在的なリード化合物。
生物学的プローブ: 生物学的経路とメカニズムの研究に使用されます。
医学
治療薬: さまざまな疾患における潜在的な治療効果について調査されています。
診断ツール: 診断アッセイや画像技術に使用されます。
産業
化学製造: 他の化学物質の合成における中間体として。
農業: 害虫防除のための農薬における潜在的な用途。
科学的研究の応用
Chemistry
Catalysis: As a ligand or catalyst in organic reactions.
Material Science: In the development of new materials with unique properties.
Biology
Drug Discovery: Potential lead compound for developing new pharmaceuticals.
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.
Diagnostic Tools: Used in diagnostic assays and imaging techniques.
Industry
Chemical Manufacturing: As an intermediate in the synthesis of other chemicals.
Agriculture: Potential use in agrochemicals for pest control.
作用機序
5-(5-ブロモ-2-オキソ-1-プロピルインドリン-3-イリデン)-3-(2-エチルヘキシル)-2-チオキソチアゾリジン-4-オンの作用機序には、特定の分子標的や経路との相互作用が含まれます。これらには以下が含まれます。
酵素阻害: 特定の酵素の活性に結合して阻害します。
受容体調節: 細胞受容体に相互作用してシグナル伝達経路を調節します。
遺伝子発現: さまざまな生物学的プロセスに関与する遺伝子の発現に影響を与えます。
6. 類似の化合物との比較
類似の化合物
チアゾリジンジオン: 抗糖尿病作用で知られています。
インドール誘導体: 多様な生物活性について広く研究されています。
独自性
5-(5-ブロモ-2-オキソ-1-プロピルインドリン-3-イリデン)-3-(2-エチルヘキシル)-2-チオキソチアゾリジン-4-オンは、臭素基やインドールとチアゾリジンオンの組み合わせなどの特定の構造的特徴により、ユニークです。これらの特徴は、研究開発に役立つ、独特な生物学的および化学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Indole Derivatives: Widely studied for their diverse biological activities.
Uniqueness
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one is unique due to its specific structural features, such as the bromo group and the combination of indole and thiazolidinone moieties. These features may confer distinct biological and chemical properties, making it a valuable compound for research and development.
特性
CAS番号 |
617697-00-4 |
|---|---|
分子式 |
C22H27BrN2O2S2 |
分子量 |
495.5 g/mol |
IUPAC名 |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H27BrN2O2S2/c1-4-7-8-14(6-3)13-25-21(27)19(29-22(25)28)18-16-12-15(23)9-10-17(16)24(11-5-2)20(18)26/h9-10,12,14H,4-8,11,13H2,1-3H3/b19-18- |
InChIキー |
OKQNQTXSEGHPLJ-HNENSFHCSA-N |
異性体SMILES |
CCCCC(CC)CN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CCC)/SC1=S |
正規SMILES |
CCCCC(CC)CN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCC)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


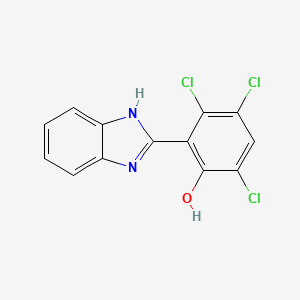
![2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12006494.png)
![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006500.png)

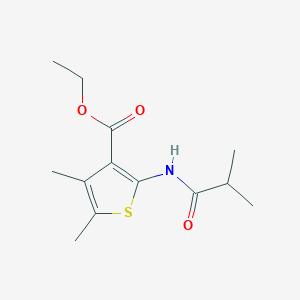

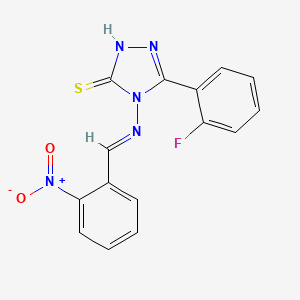

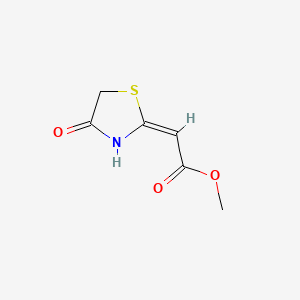
![3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12006543.png)
![2-[3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12006551.png)
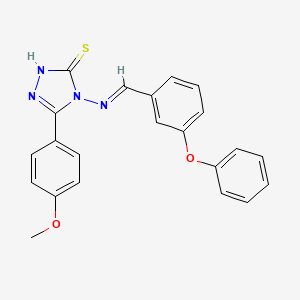
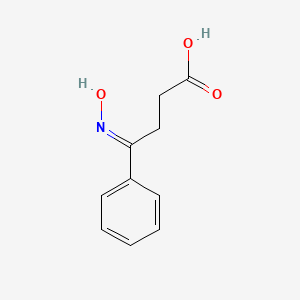
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B12006570.png)
